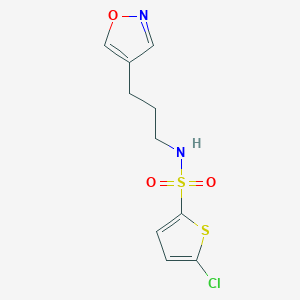

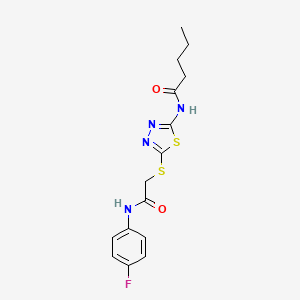

5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

In the synthesis of isoxazoles, the primary activated nitro compounds are condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles . This occurs in chloroform in the presence of 1,4-diazabicyclo [2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Mecanismo De Acción

Target of Action

The primary target of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is the blood coagulation enzyme factor Xa (FXa) . FXa is a vitamin K-dependent glycoprotein that plays a crucial role in the blood clotting process by converting prothrombin to thrombin .

Mode of Action

The compound interacts with FXa, acting as an inhibitor . The X-ray crystal structure of the compound in complex with human FXa has clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Biochemical Pathways

The compound’s interaction with FXa affects the blood coagulation pathway. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in an anticoagulant effect, reducing the risk of thromboembolic disorders.

Result of Action

The primary result of the compound’s action is its antithrombotic effect . By inhibiting FXa, the compound prevents the formation of thrombin, thereby reducing the risk of clot formation. This makes it potentially useful for the prophylaxis and/or treatment of thromboembolic disorders .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide in lab experiments include its high potency and selectivity against targeted enzymes and proteins, its well-defined chemical structure, and its ease of synthesis. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its high cost.

Direcciones Futuras

There are several future directions for the research and development of 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide. These include the identification of new enzymes and proteins that can be targeted by the compound, the optimization of the compound's chemical structure to improve its potency, selectivity, and pharmacokinetic properties, and the evaluation of the compound's efficacy and safety in preclinical and clinical studies. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce its side effects.

Métodos De Síntesis

The synthesis of 5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide involves the reaction of 3-(isoxazol-4-yl)propylamine with 5-chloro-2-thiophenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields a high purity product.

Aplicaciones Científicas De Investigación

5-chloro-N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a variety of enzymes and proteins, including carbonic anhydrase, matrix metalloproteinases, and protein tyrosine phosphatases. These enzymes and proteins are involved in various physiological processes and diseases, such as cancer, inflammation, and osteoporosis. Therefore, this compound has been investigated as a potential lead compound for the development of new drugs for the treatment of these diseases.

Propiedades

IUPAC Name |

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3S2/c11-9-3-4-10(17-9)18(14,15)13-5-1-2-8-6-12-16-7-8/h3-4,6-7,13H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPOPEWXAJHYTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CON=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide](/img/structure/B2899695.png)

![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)

![2-[(3,4-Difluorophenyl)methoxy]pyrazine](/img/structure/B2899700.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2899701.png)

![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3,4-dichlorophenyl)methanone](/img/structure/B2899704.png)

![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)